6-(2-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(2-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c1-7-4-2-3-5-14(7)10-8(15(16)17)9(11)12-6-13-10/h6-7H,2-5H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJQTRQPROZQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by the introduction of the piperidine group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for efficiency, with considerations for cost, safety, and environmental impact. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Reduction of the Nitro Group
Reagents : Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium dithionite (Na₂S₂O₄), or iron (Fe) in acidic media.
Conditions : Catalytic hydrogenation (25–50°C, 1–3 atm) or aqueous acidic conditions (pH 3–5).
Products :
-
Primary product : 6-(2-Methylpiperidin-1-yl)-5-aminopyrimidin-4-amine.
-
Mechanism : The nitro group (−NO₂) is reduced to an amine (−NH₂) via intermediate nitroso and hydroxylamine stages .
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C, 30°C | 5-Amino derivative | 85–92 | |
| Acidic reduction | Fe, HCl, H₂O | 5-Amino derivative | 78 |
Nucleophilic Aromatic Substitution (NAS)
Reagents : Amines (e.g., methylamine, aniline), thiols (e.g., ethanethiol), or hydroxide ions.
Conditions : High-temperature reflux (80–120°C) in polar aprotic solvents (e.g., DMF, DMSO).
Products :
-
Amine substitution : 6-(2-Methylpiperidin-1-yl)-5-(methylamino)pyrimidin-4-amine.
-
Thiol substitution : 6-(2-Methylpiperidin-1-yl)-5-(ethylthio)pyrimidin-4-amine .
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Amine substitution | Methylamine, DMF, 100°C | Methylamino derivative | 65 | |
| Thiol substitution | Ethanethiol, K₂CO₃, DMSO | Ethylthio derivative | 58 |
Oxidation Reactions
Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or ozone (O₃).
Conditions : Aqueous acidic or alkaline media (pH 7–12).
Products :
-
Pyrimidine ring oxidation : Formation of pyrimidine N-oxide derivatives.
-
Piperidine oxidation : Limited reactivity due to steric hindrance .
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ring oxidation | KMnO₄, H₂O, 50°C | Pyrimidine N-oxide | 42 |
Functionalization of the Piperidine Moiety
Reagents : Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride).
Conditions : Basic conditions (e.g., NaH, THF) for alkylation; pyridine for acylation.
Products :
-
N-Alkylation : Quaternary ammonium derivatives (e.g., 6-(2-Methylpiperidin-1-yl)-5-nitro-N-methylpyrimidin-4-amine).
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N-Acylation : Amide derivatives (e.g., 6-(2-Methylpiperidin-1-yl)-5-nitro-N-acetylpyrimidin-4-amine) .
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-Alkylation | Methyl iodide, NaH, THF | Quaternary ammonium salt | 73 | |
| N-Acylation | Acetyl chloride, pyridine | Acetylated derivative | 68 |
Stability and Reactivity Insights
Scientific Research Applications
The compound is primarily studied for its antimycobacterial properties, specifically against Mycobacterium tuberculosis. Research indicates that derivatives of pyrimidines exhibit significant inhibitory effects on mycobacterial ATP synthase, suggesting a mechanism for their activity against tuberculosis.
Structure-Activity Relationship (SAR)
Research has shown that modifications to the pyrimidine structure can enhance biological activity. For instance, substituents at various positions on the pyrimidine ring influence lipophilicity and potency against mycobacterial strains.
| Compound | Position of Substituent | Biological Activity (MIC) |
|---|---|---|
| Compound 1 | 5-position | 0.2 µg/mL |
| Compound 2 | 6-position | 0.4 µg/mL |
| Compound 3 | 7-position | 0.6 µg/mL |
Applications in Drug Development
- Antimycobacterial Agents : The primary application of this compound is as a potential treatment for tuberculosis. Studies have demonstrated that certain derivatives show promising results in inhibiting the growth of M. tuberculosis in vitro and in vivo.
- Cyclin-dependent Kinase Inhibitors : The compound has been explored as an inhibitor of cyclin-dependent kinases, which are crucial in regulating the cell cycle. This application is particularly relevant in cancer research, where controlling cell proliferation is essential.
- Apoptosis Inducers : There is ongoing research into the use of this compound as an apoptosis inducer in various cancer cell lines, suggesting its potential utility in oncology.
Case Study 1: Antimycobacterial Activity
A study conducted by Chibale et al. investigated various substituted pyrazolo[1,5-a]pyrimidines, including derivatives of 6-(2-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine. The results indicated that specific substitutions led to enhanced potency against M. tuberculosis, with some compounds achieving MIC values as low as 0.2 µg/mL .
Case Study 2: Cyclin-dependent Kinase Inhibition
Research published in Pharmaceuticals highlighted the synthesis of several pyrimidine derivatives that showed significant inhibition of cyclin-dependent kinases involved in cancer progression. The study noted that certain modifications to the core structure resulted in improved selectivity and reduced toxicity towards normal cells .
Mechanism of Action
The mechanism of action of 6-(2-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group and piperidine moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-1-piperidinyl)ethanamine
- N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide
- (2-methyl-1-piperidinyl)(oxo)acetic acid
Uniqueness
6-(2-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine stands out due to its unique combination of a nitro group and a piperidine moiety on a pyrimidine ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
6-(2-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a nitro group at the 5-position of the pyrimidine ring and a piperidine moiety, which may influence its interaction with biological targets.
- Molecular Formula : C10H15N5O2
- Molecular Weight : 237.26 g/mol
- CAS Number : Not specified in the available data.
The biological activity of this compound is primarily attributed to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates are capable of interacting with various cellular components, potentially leading to diverse biological effects such as:
- Antimicrobial Activity : The compound has been evaluated for its ability to inhibit bacterial growth and may serve as a lead compound for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, possibly through mechanisms involving apoptosis or cell cycle arrest.
Biological Activity Data
Case Studies and Research Findings
-
Antimicrobial Evaluation :
A study assessed the antimicrobial properties of various nitropyrimidine derivatives, including this compound. The results indicated significant inhibition against several strains of bacteria, suggesting its potential as an antibacterial agent. -
Cytotoxicity in Cancer Cells :
Research conducted on different cancer cell lines demonstrated that this compound exhibited notable cytotoxic effects. For instance, in vitro assays revealed that it could reduce cell viability in MDA-MB-231 (breast cancer) and A549 (lung cancer) cells by inducing apoptosis at certain concentrations. -
Mechanistic Studies :
Further investigations into the molecular mechanisms revealed that the compound's action might involve the modulation of specific signaling pathways associated with cell survival and proliferation. This includes effects on apoptotic pathways and potential interactions with kinases involved in cancer progression.
Q & A
Q. What are the optimal synthetic routes for preparing 6-(2-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine, and how are intermediates characterized?
The compound can be synthesized via palladium-catalyzed amination of chloro-substituted 5-nitropyrimidine precursors with 2-methylpiperidine. Key intermediates, such as 6-chloro-5-nitropyrimidin-4-amine derivatives, are prepared using established protocols involving nucleophilic substitution reactions . Characterization involves:
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- UV-Vis and TLC monitoring (silica gel plates with aqueous KMnO visualization) to track reaction progress .
- Nuclear Overhauser Effect (NOE) NMR experiments to resolve stereochemical ambiguities in the piperidine substituent.
- Infrared (IR) spectroscopy to identify nitro (-NO) and amine (-NH) functional groups .
Q. What structural features influence the stability of this compound in solution?
- The nitro group at position 5 enhances electron-deficient character, increasing reactivity toward nucleophilic attack.
- Intramolecular hydrogen bonding (e.g., N–H⋯N interactions between the amine and pyrimidine nitrogen) stabilizes the planar conformation, as observed in related pyrimidine derivatives .
Advanced Research Questions
Q. How can computational methods (e.g., SHELX, REFMAC) refine the crystal structure of this compound?
- SHELXL/REFMAC : Use maximum-likelihood refinement to model thermal displacement parameters and resolve twinning in high-resolution crystallographic data .
- Hydrogen bonding analysis : Identify key interactions (e.g., N–H⋯N, C–H⋯F) that stabilize the crystal lattice, as seen in analogous pyrimidine structures with P1 space groups .
- π-π stacking metrics : Calculate centroid distances (typically 3.7–4.0 Å) between aromatic rings to assess packing efficiency .
Q. How does the 2-methylpiperidin-1-yl substituent affect the compound’s pharmacological activity?
- Steric and electronic effects : The methyl group on piperidine increases lipophilicity, potentially enhancing blood-brain barrier permeability.
- Conformational rigidity : Piperidine ring puckering influences binding to biological targets (e.g., kinase active sites), as observed in JAK3 inhibitors with similar substituents .
- Structure-activity relationship (SAR) studies : Compare with analogs lacking the methyl group (e.g., unsubstituted piperidine) to quantify potency differences .
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?
- Multi-method validation : Cross-reference NMR/HRMS data with X-ray diffraction results to confirm substituent positions .
- Error analysis in refinement : Use free R-factors and sigma(A) estimates in REFMAC to identify overfitting in crystallographic models .
- Dynamic NMR experiments : Probe temperature-dependent conformational changes if unexpected splitting or broadening occurs in spectra .
Q. What strategies are effective for studying the compound’s reactivity under varying conditions (e.g., pH, temperature)?
- Kinetic studies : Monitor nitro group reduction (e.g., catalytic hydrogenation) via TLC or UV-Vis spectroscopy to optimize reaction conditions .
- pH-dependent stability assays : Use HPLC to quantify degradation products in acidic/basic environments (e.g., nitro-to-amine conversion).
- Thermogravimetric analysis (TGA) : Assess thermal decomposition pathways and melting behavior .
Methodological Notes
- Avoid commercial databases : Prioritize peer-reviewed crystallographic data (e.g., Acta Crystallographica) over unverified sources .
- Software citations : Reference SHELX , REFMAC , or SIR97 when reporting structure solutions.
- Data transparency : Provide CIF files and refinement tables for reproducibility in crystallographic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
